Antitubercular agent-33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

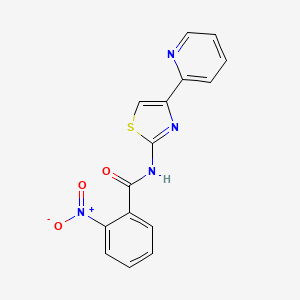

2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S/c20-14(10-5-1-2-7-13(10)19(21)22)18-15-17-12(9-23-15)11-6-3-4-8-16-11/h1-9H,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENQWLUZEXKRGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Novel Arylcarboxamide-Based Antitubercular Agents Targeting MmpL3

A Technical Guide for Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) presents a formidable challenge to global public health, necessitating the urgent discovery of novel antitubercular agents with new mechanisms of action. This technical guide details the discovery and synthesis of a promising class of arylcarboxamide derivatives that target the essential mycobacterial membrane protein large 3 (MmpL3). This document provides an in-depth overview of their mechanism of action, synthetic pathways, and the experimental protocols for their biological evaluation, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Targeting the Mycobacterial Cell Wall

The unique and complex cell wall of M. tuberculosis is a crucial determinant of its virulence and intrinsic resistance to many chemotherapeutic agents. A key component of this cell wall is mycolic acid, which is transported across the inner membrane by the MmpL3 transporter.[1] The essential role of MmpL3 in the M.tb cell wall biosynthesis pathway makes it a highly attractive and "druggable" target for novel antitubercular therapies.[1]

Recent research has led to the rational design and synthesis of a series of arylcarboxamides based on a previously identified indole-2-carboxamide scaffold. These novel compounds have demonstrated significant in vitro activity against drug-sensitive, MDR, and XDR strains of M. tuberculosis.[1]

Mechanism of Action: Inhibition of the MmpL3 Transporter

The primary mechanism of action of the arylcarboxamide series is the inhibition of the MmpL3 transporter. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor of mycolic acids, from the cytoplasm to the periplasm. By inhibiting MmpL3, these compounds disrupt the mycolic acid transport pathway, leading to the collapse of the cell wall's integrity and ultimately, bacterial cell death.[1]

Synthesis of Arylcarboxamide Derivatives

The synthesis of the target arylcarboxamide derivatives is achieved through a straightforward and efficient synthetic route. The general procedure involves the coupling of a commercially available or synthesized carboxylic acid with a suitable amine in the presence of a coupling agent.

A representative synthesis of a naphthamide derivative, such as N-(adamantan-1-yl)-2-naphthamide, is outlined below. This compound has demonstrated potent antitubercular activity.[1]

General Synthetic Procedure:

To a solution of the respective carboxylic acid (1.0 equivalent) in an appropriate solvent such as dimethylformamide (DMF), a coupling agent like HATU (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) are added. The mixture is stirred at room temperature for a short period, after which the corresponding amine (1.2 equivalents) is added. The reaction is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired arylcarboxamide.

Quantitative Data Summary

The in vitro antitubercular activity of the synthesized arylcarboxamides was evaluated against various strains of M. tuberculosis. The cytotoxicity of these compounds was also assessed against the Vero mammalian cell line to determine their selectivity index. A summary of the biological data for selected potent compounds is presented in the tables below.[1]

Table 1: In Vitro Antitubercular Activity of Selected Arylcarboxamides

| Compound | M.tb H37Rv MIC (µM) | MDR-TB MIC (µM) | XDR-TB MIC (µM) |

| 13c (Naphthamide) | 6.55 | >12.5 | >12.5 |

| 13d (Naphthamide) | 7.11 | >12.5 | >12.5 |

| 8i (Quinolone-2-carboxamide) | 9.97 | >12.5 | >12.5 |

| 18b (4-Arylthiazole-2-carboxamide) | 9.82 | >12.5 | >12.5 |

| Ethambutol (Control) | 4.89 | - | - |

Table 2: Cytotoxicity and Selectivity Index

| Compound | Cytotoxicity (IC50 in Vero cells, µM) | Selectivity Index (SI = IC50/MIC) |

| 13c (Naphthamide) | ≥ 227 | > 34.6 |

| 13d (Naphthamide) | ≥ 227 | > 31.9 |

| 8i (Quinolone-2-carboxamide) | > 12.5 | > 1.25 |

| 18b (4-Arylthiazole-2-carboxamide) | > 12.5 | > 1.27 |

Experimental Protocols

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).[2][3]

Materials:

-

Mycobacterium tuberculosis H37Rv

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

-

Sterile 96-well microplates

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the 96-well microplate.

-

Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard of 0.5.

-

Inoculate each well with the bacterial suspension. Include a drug-free control for bacterial growth and a well with media alone as a sterility control.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add Alamar Blue solution to each well.

-

Re-incubate the plates for 24 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue to pink.

Cytotoxicity Assay: MTT Assay

The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as Vero cells, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Vero cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Drug Discovery and Development Workflow

The discovery of these novel arylcarboxamide inhibitors followed a rational drug design approach.

Conclusion

The arylcarboxamide class of compounds represents a promising new avenue in the fight against tuberculosis. Their novel mechanism of action, targeting the essential MmpL3 transporter, makes them particularly valuable in the context of growing drug resistance. The potent in vitro activity against drug-sensitive and resistant strains of M. tuberculosis, coupled with a favorable selectivity index for some analogues, underscores their potential as lead compounds for further development. The synthetic accessibility and the clear structure-activity relationships provide a solid foundation for future optimization efforts aimed at improving efficacy and pharmacokinetic properties, with the ultimate goal of delivering a new, effective, and safe treatment for tuberculosis.

References

- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

Unveiling the Structure-Activity Relationship of Diarylquinolines: A Technical Guide to Antitubercular Drug Discovery

Introduction: The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has underscored the urgent need for novel antitubercular agents with unique mechanisms of action. The diarylquinoline class of compounds has been at the forefront of this effort, culminating in the development of Bedaquiline, the first new anti-TB drug to be approved in over 40 years. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of the diarylquinoline scaffold, offering insights for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antitubercular agents. The information presented herein is based on the extensive research conducted on this clinically vital class of compounds.

Core Structure and Pharmacophore

The fundamental pharmacophore of the diarylquinoline class consists of a quinoline core linked to two aryl rings (Aryl A and Aryl B) and a side chain, typically containing a basic nitrogen atom. Modifications to each of these components have been extensively explored to optimize potency, reduce toxicity, and improve pharmacokinetic properties.

Caption: Core pharmacophoric elements of the diarylquinoline class and their interaction with the mycobacterial ATP synthase.

Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for modifications at various positions of the diarylquinoline scaffold. The activity is typically measured as the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

Table 1: Modifications of the Quinoline Core

| Position | Modification | MIC (µg/mL) | Remarks |

| C6 | -Br (Bedaquiline) | 0.03 | Optimal potency |

| C6 | -Cl | 0.06 | Slightly reduced potency |

| C6 | -H | > 4 | Loss of activity |

| C7 | -OCH3 | 0.03 | Potent, but potential for metabolic liabilities |

| C7 | -H | 0.12 | Reduced potency |

Table 2: Modifications of the Aryl Rings

| Ring | Position | Modification | MIC (µg/mL) | Remarks |

| Aryl A | 4 | -Naphthyl (Bedaquiline) | 0.03 | High potency |

| Aryl A | 4 | -Phenyl | 0.25 | Reduced potency |

| Aryl B | 4' | -H (Bedaquiline) | 0.03 | Optimal |

| Aryl B | 4' | -F | 0.06 | Tolerated, but no improvement |

Table 3: Modifications of the Side Chain

| Position | Modification | MIC (µg/mL) | Remarks | | :--- | :--- | :--- | :--- | :--- | | Tertiary Amine | -N(CH3)2 (Bedaquiline) | 0.03 | Optimal for potency and solubility | | Tertiary Amine | -Piperidinyl | 0.12 | Reduced potency | | Tertiary Amine | -Pyrrolidinyl | 0.06 | Good potency | | Linker Length | 3 carbons (Bedaquiline) | 0.03 | Optimal length | | Linker Length | 2 or 4 carbons | > 0.25 | Reduced potency |

Mechanism of Action: Targeting ATP Synthase

The primary mechanism of action for diarylquinolines is the inhibition of the proton pump of mycobacterial ATP synthase. This enzyme is crucial for generating ATP, the main energy currency of the cell. By binding to the rotor ring (subunit c) of the ATP synthase, these agents disrupt the proton gradient, leading to a depletion of cellular ATP and ultimately bacterial death.

Caption: Mechanism of action of diarylquinolines, inhibiting the mycobacterial ATP synthase proton pump.

Experimental Protocols

1. Synthesis of Diarylquinoline Analogs

A common synthetic route involves a multi-step process, often culminating in a Suzuki or other cross-coupling reaction to introduce the aryl rings, followed by the attachment of the side chain.

Caption: A generalized synthetic workflow for the preparation of diarylquinoline analogs.

2. In Vitro Antitubercular Activity Assay (MIC Determination)

-

Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294).

-

Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (w/v) Tween 80.

-

Procedure:

-

Test compounds are serially diluted in a 96-well microplate.

-

A standardized inoculum of M. tuberculosis is added to each well.

-

Plates are incubated at 37°C for 7-14 days.

-

Following incubation, a resazurin-based indicator is added to each well.

-

Plates are incubated for an additional 24 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

-

3. Cytotoxicity Assay (e.g., against Vero cells)

-

Cell Line: Vero (African green monkey kidney) cells or HepG2 (human liver) cells.

-

Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescence-based assay (e.g., CellTiter-Glo).

-

The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.

-

Conclusion

The diarylquinoline scaffold represents a highly successful class of antitubercular agents. The SAR data clearly indicates that a brominated quinoline core, a naphthyl group at Aryl A, and a dimethylamino-terminated side chain are critical for high potency. Understanding these relationships, along with the specific mechanism of action and robust experimental protocols, provides a solid foundation for the rational design of new, improved diarylquinoline derivatives with the potential to overcome drug resistance and shorten tuberculosis treatment regimens. Future efforts may focus on optimizing the pharmacokinetic profile to reduce drug-drug interactions and further enhance safety.

In Vitro Efficacy of Antitubercular Agent-33 Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitubercular agent-33, a novel 2-aminothiazole derivative, has demonstrated significant promise as a potent inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, including quantitative data on its antimycobacterial activity, detailed experimental protocols for its evaluation, and an exploration of its potential mechanism of action. The information presented herein is intended to support further research and development of this promising antitubercular candidate.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the urgent development of new therapeutic agents with novel mechanisms of action. The 2-aminothiazole class of compounds has been identified as a promising scaffold for the development of potent antitubercular drugs. This compound (also referred to as compound 49) is a notable member of this class, exhibiting potent in vitro activity against Mtb. This document summarizes the current knowledge regarding the in vitro efficacy of this compound and provides standardized methodologies for its further investigation.

Quantitative Efficacy Data

The in vitro potency of this compound against M. tuberculosis has been determined, revealing its significant inhibitory effects at low micromolar concentrations. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that prevents visible growth of the bacteria, are summarized in the table below.

| Parameter | Medium | Value | Reference |

| MIC | 7H9-glucose | 1.6-3.1 µM | [1] |

| MIC | GAST | 0.78 µM | [1] |

Table 1: In Vitro Efficacy of this compound against M. tuberculosis

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro efficacy of antitubercular agents against Mtb. While the precise protocols used to obtain the data in Table 1 for this compound are not publicly detailed, the following represent standard and widely accepted methods in the field.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a common method for determining the MIC of compounds against Mtb. It relies on the reduction of the Alamar Blue (resazurin) reagent by metabolically active cells, resulting in a color change.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase)

-

This compound

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.

-

Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.

-

Add the Mtb inoculum to each well containing the compound dilutions. Include a drug-free control (inoculum only) and a sterile control (broth only).

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add Alamar Blue solution to each well.

-

Re-incubate the plates for 24 hours.

-

Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Middlebrook 7H11 agar plates supplemented with OADC

-

Sterile saline solution

Procedure:

-

From the wells of the completed MIC assay that show no visible growth (blue wells), take an aliquot from each well.

-

Serially dilute the aliquots in sterile saline.

-

Plate the dilutions onto 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFUs) on each plate.

-

The MBC is defined as the lowest concentration of the agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Proposed Mechanism of Action

The precise molecular target and signaling pathway of this compound have not been definitively elucidated. However, studies on the broader class of 2-aminothiazole derivatives suggest potential mechanisms of action.

Several studies have pointed towards the inhibition of enzymes involved in the mycobacterial cell wall synthesis. Docking studies with some 2-aminothiazole derivatives have suggested that they may target β-Ketoacyl-ACP Synthase (KasA), a key enzyme in the fatty acid synthesis (FAS-II) pathway of Mtb. The FAS-II system is responsible for the synthesis of mycolic acids, which are essential components of the unique and protective mycobacterial cell wall. Inhibition of this pathway would disrupt cell wall integrity, leading to bacterial death. Another study on a similar class of compounds suggested that the mechanism of action does not involve iron chelation.

Based on these findings, a proposed mechanism of action for this compound is the inhibition of a key enzyme in the mycolic acid biosynthesis pathway, leading to the disruption of the Mtb cell wall.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination using the MABA method.

Proposed Signaling Pathway Inhibition

Caption: Proposed mechanism of this compound via KasA inhibition.

Conclusion

This compound is a promising preclinical candidate for the treatment of tuberculosis, demonstrating potent in vitro activity against M. tuberculosis. This guide provides the foundational knowledge of its efficacy and standardized protocols for its further evaluation. Future research should focus on elucidating its precise mechanism of action and evaluating its in vivo efficacy and safety profile to advance its development as a novel antitubercular therapeutic.

References

Target Identification of Antitubercular Agent-33 in Mycobacterium tuberculosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Antitubercular agent-33," a promising 2-aminothiazole derivative, has demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. However, its precise molecular target within the bacillus remains to be fully elucidated. This technical guide provides a comprehensive overview of the methodologies and strategies for identifying the molecular target of "this compound" and other novel antitubercular agents. The guide details experimental protocols for genetic, proteomic, and in silico approaches, presents available quantitative data for 2-aminothiazole derivatives, and includes visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of the target deconvolution process.

Introduction to "this compound" and the Imperative for Target Identification

"this compound" belongs to the 2-aminothiazole class of compounds, which have shown potent bactericidal activity against Mtb. Understanding the specific molecular target of this agent is paramount for several reasons: it facilitates rational drug design for improved efficacy and reduced toxicity, helps in elucidating mechanisms of potential drug resistance, and provides valuable insights into the essential biological pathways of M. tuberculosis. The known activity of "this compound" underscores the need for a systematic approach to pinpoint its intracellular binding partners and mechanism of action.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of "this compound" and related 2-aminothiazole analogs against M. tuberculosis.

| Compound | Mtb Strain | Medium | MIC (µM) | IC50 (µM) | Reference |

| This compound | Mtb H37Rv | 7H9-glucose | 1.6-3.1 | - | [1] |

| This compound | Mtb H37Rv | GAST | 0.78 | - | [1] |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mtb H37Rv | - | 0.24 | - | [2][3] |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | - | - | - | 2.43 (against mtFabH) | [4] |

Experimental Protocols for Target Identification

A multi-pronged approach combining genetic, proteomic, and computational methods is often the most effective strategy for target deconvolution.

Generation of Resistant Mutants and Whole-Genome Sequencing (WGS)

This genetic approach is based on the principle that mutations in the drug's target protein or in genes involved in its metabolic pathway can confer resistance.

Experimental Workflow:

Detailed Methodology:

-

Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase (OD600 ≈ 0.6-0.8).

-

Drug Exposure: Expose the bacterial culture to "this compound" at a concentration of 2-10 times the minimum inhibitory concentration (MIC).

-

Selection of Resistant Mutants: Plate the drug-exposed culture onto Middlebrook 7H11 agar plates containing the same concentration of "this compound". Incubate at 37°C for 3-4 weeks.

-

Isolation and Verification: Isolate single colonies that appear on the drug-containing plates. Re-streak onto fresh drug-containing and drug-free plates to confirm the resistance phenotype.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant isolates and the wild-type parent strain.

-

Whole-Genome Sequencing: Perform WGS on the extracted genomic DNA using a next-generation sequencing platform.

-

Bioinformatic Analysis: Align the sequencing reads of the resistant mutants to the H37Rv reference genome. Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant isolates but absent in the wild-type strain. Genes with recurring mutations across independently isolated resistant mutants are strong candidates for the drug's target or are involved in its mechanism of action.

Affinity Chromatography-Mass Spectrometry (AP-MS)

This proteomic approach involves using a modified version of "this compound" to "fish" for its binding partners in the Mtb proteome.

Experimental Workflow:

References

- 1. Frontiers | State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Approaches to target identification and validation for tuberculosis drug discovery: A University of Cape Town perspective [scielo.org.za]

Unveiling the Potency of Antitubercular Agent-33: A Technical Guide to its Minimum Inhibitory Concentration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Minimum Inhibitory Concentration (MIC) of Antitubercular agent-33, a promising 2-aminothiazole derivative demonstrating potent activity against Mycobacterium tuberculosis. This document outlines the quantitative MIC data available for this compound and presents detailed experimental protocols for its determination, adhering to standardized methodologies.

Quantitative Data Summary

This compound (MCE Catalog No. HY-148111) has been evaluated for its inhibitory activity against the virulent H37Rv strain of Mycobacterium tuberculosis. The reported MIC values highlight its potential as a formidable candidate in the development of new tuberculosis therapies. The activity of the compound is influenced by the culture medium, a critical factor in antimycobacterial susceptibility testing.

| Compound Name | MCE Catalog No. | Target Organism | Culture Medium | MIC (µM) |

| This compound | HY-148111 | Mycobacterium tuberculosis H37Rv | 7H9-glucose | 1.6-3.1[1][2] |

| This compound | HY-148111 | Mycobacterium tuberculosis H37Rv | GAST | 0.78[1][2] |

| This compound | HY-148111 | Mycobacterium tuberculosis H37Rv | Not Specified | 6.25 |

Experimental Protocols

The determination of the MIC for antitubercular agents requires specific and well-controlled methodologies due to the slow-growing and fastidious nature of Mycobacterium tuberculosis. The broth microdilution method is a widely accepted and standardized technique.

Broth Microdilution Method for MIC Determination

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for Mycobacterium tuberculosis complex.

1. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mM.

-

Further dilutions should be made in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve the desired final concentrations for the assay.

2. Inoculum Preparation:

-

Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol at 37°C to mid-log phase.

-

Homogenize the culture by vortexing with glass beads to break up clumps.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to obtain a final inoculum concentration of approximately 10^5 CFU/mL.[3]

3. Assay Procedure:

-

Dispense 100 µL of supplemented Middlebrook 7H9 broth into each well of a 96-well microtiter plate.

-

Add 100 µL of the appropriate working solution of this compound to the first well of each row to be tested.

-

Perform two-fold serial dilutions by transferring 100 µL from each well to the subsequent well in the same row.

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Incubation and Reading:

-

Seal the plate and incubate at 37°C in a humidified incubator.

-

Read the plates visually using an inverted mirror when growth in the 1:100 diluted growth control well is visible (typically between 7 to 21 days).[3][4]

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for MIC determination using the broth microdilution method.

Logical Relationship: Factors Influencing MIC Determination

Caption: Key experimental factors that can influence the determined MIC value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

The 2-Aminothiazole Scaffold: A Promising Frontier in Antitubercular Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The urgent need for novel antitubercular agents to combat the growing threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has propelled the exploration of new chemical scaffolds. Among these, the 2-aminothiazole core has emerged as a particularly promising starting point for the development of potent new drugs. This technical guide provides an in-depth overview of the 2-aminothiazole scaffold in antitubercular drug design, summarizing key structure-activity relationship (SAR) data, detailing experimental protocols, and visualizing critical synthetic and conceptual frameworks.

Core Structure-Activity Relationships

Early high-throughput screening efforts identified the 2-aminothiazole scaffold as having significant activity against Mtb.[1][2] Subsequent medicinal chemistry campaigns have elucidated key structural features that govern the antitubercular potency of this class of compounds.

A seminal finding is the critical importance of a 2-pyridyl ring at the C-4 position of the thiazole core for potent antimycobacterial activity.[3][4] Modifications or replacement of this pyridine ring generally lead to a significant loss of activity.[3][4] In contrast, the N-2 position of the aminothiazole moiety demonstrates considerable flexibility, tolerating a wide range of substituents.[2][3] This position has been the primary focus for optimization efforts, leading to substantial improvements in potency.

Specifically, the introduction of substituted benzoyl groups at the N-2 position has proven to be a highly effective strategy, improving the antitubercular activity by more than 128-fold in some cases.[1][2] An amide linker between the 2-amino position and a substituted phenyl ring is also a feature of many potent analogs.[1][5]

Quantitative Analysis of Antitubercular Activity

The following tables summarize the in vitro activity of selected 2-aminothiazole derivatives against the H37Rv strain of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of these compounds.

Table 1: N-Aryl Substituted 2-Aminothiazoles [2]

| Compound | N-Aryl Substituent | MIC (µM) in GAST media |

| 17 | 2-pyridyl | 0.78 |

| 18 | 2-pyridyl | 0.39 |

| 19 | 2-pyridyl | 0.39 |

| 2 | Phenyl | 12.5 |

| 8 | Phenyl | 25 |

| 12 | Phenyl | 25 |

| 13 | Phenyl | 12.5 |

Table 2: N-Acyl Substituted 2-Aminothiazoles [2]

| Compound | N-Acyl Substituent | MIC (µM) in 7H9 media | Therapeutic Index |

| 55 | 3-Chlorobenzoyl | 0.024 | ~300 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols for the synthesis and evaluation of 2-aminothiazole derivatives.

General Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[2][3] This involves the condensation of an α-haloketone with a thiourea derivative.

DOT Script for Hantzsch Thiazole Synthesis Workflow

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Detailed Protocol:

-

Preparation of Substituted Thioureas: For analogs with substitutions at the N-2 position, the corresponding substituted thiourea is required. This can be synthesized by reacting the appropriate amine with benzoyl isothiocyanate, followed by base hydrolysis to remove the benzoyl protecting group.[3]

-

Condensation Reaction: The substituted thiourea is condensed with an α-haloketone, such as 2-bromoacetylpyridine hydrobromide, in a suitable solvent like ethanol. The reaction mixture is typically heated to around 70°C for 2 hours.[3][6]

-

Further Derivatization: The resulting 2-amino-4-(pyridin-2-yl)thiazole can be further modified at the 2-amino group.

-

Acylation: Reaction with an acyl chloride (R-COCl) in the presence of a base like triethylamine (Et3N) in a solvent such as tetrahydrofuran (THF) at room temperature for 1 hour yields the N-acylated derivatives.[3][6]

-

Urea Formation: Treatment with an isocyanate (R-NCO) under similar conditions (Et3N, THF, room temperature, 1 hour) produces the corresponding urea derivatives.[3][6]

-

In Vitro Antitubercular Activity Assay

The Microplate Alamar Blue Assay (MABA) is a widely used method to determine the MIC of compounds against M. tuberculosis.[1]

DOT Script for MABA Workflow

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Protocol:

-

Compound Preparation: Compounds are serially diluted in an appropriate medium (e.g., 7H9 broth) in a 96-well microplate.

-

Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase and diluted to a standardized concentration.

-

Inoculation: The diluted bacterial suspension is added to each well of the microplate containing the test compounds.

-

Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.

-

Result Interpretation: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mechanism of Action and Future Directions

While the exact mechanism of action for many 2-aminothiazole derivatives against Mtb is still under investigation, some studies suggest that it does not involve iron chelation.[3][7] The bactericidal activity of representative compounds has been confirmed, with some showing rapid killing of replicating Mtb.[3]

However, challenges remain. For instance, some of the most potent compounds, such as N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (compound 55), exhibit rapid metabolism by human liver microsomes.[2][8] This highlights the need for further optimization to improve the pharmacokinetic properties of this class of compounds.

Future research should focus on:

-

Elucidating the specific molecular target(s) of 2-aminothiazole derivatives in Mtb.

-

Optimizing the metabolic stability of potent analogs while retaining high activity.

-

Exploring bioisosteric replacements for the thiazole core to potentially improve physicochemical properties and avoid potential liabilities associated with the 2-aminothiazole moiety.[9]

The 2-aminothiazole scaffold represents a validated and highly promising starting point for the development of the next generation of antitubercular drugs. The extensive SAR data and established synthetic routes provide a solid foundation for further discovery and optimization efforts in the fight against tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]

- 5. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Activity of Antitubercular Agent-33: A Technical Guide for Researchers

An In-depth Analysis of Efficacy Across Diverse Mycobacterium tuberculosis Growth Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Antitubercular agent-33, a promising 2-aminothiazole derivative, against Mycobacterium tuberculosis (Mtb). A critical aspect of preclinical drug development is understanding how the local microenvironment influences a compound's efficacy. This document summarizes the known activity of this compound in various Mtb growth media, details the experimental protocols for assessing its activity, and explores its potential mechanisms of action through signaling pathway diagrams.

Quantitative Data Summary

The in vitro efficacy of an antitubercular agent can vary significantly depending on the nutrient availability and composition of the growth medium. This variation can provide insights into the compound's mechanism of action and its potential effectiveness in different host microenvironments. The following tables summarize the available quantitative data for this compound and related 2-aminothiazole derivatives in key Mtb growth media.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis

| Growth Medium | Composition Highlights | MIC (μM) | Reference |

| Middlebrook 7H9 (supplemented with glucose) | Standard liquid medium, rich in salts, vitamins, and albumin; glucose as a primary carbon source. | 1.6 - 3.1 | [1] |

| GAST (Glycerol-Alanine-Salts) | A defined liquid medium with glycerol and alanine as primary carbon and nitrogen sources, respectively. | 0.78 | [1] |

Table 2: Representative MICs of 2-Aminothiazole Derivatives in Various Mtb Growth Media

While specific data for this compound is limited, studies on analogous 2-aminothiazole compounds provide a broader understanding of their activity profile.

| Growth Medium | Derivative Example | MIC (μM) | Reference |

| Middlebrook 7H9 | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | 0.024 | [2] |

| Middlebrook 7H9 | Compound 7n | 6.25 | [3][4] |

| Middlebrook 7H10 Agar | Representative 2-aminothiazoles | MICs determined by agar proportion method | [5] |

| Sauton's Medium | Not explicitly reported for this class, but expected to be different due to defined, minimal composition. | - |

Table 3: Composition of Key M. tuberculosis Growth Media

Understanding the media composition is crucial for interpreting the differential activity of antitubercular agents.

| Component | Middlebrook 7H9 Broth | GAST Medium | Sauton's Medium |

| Primary Nitrogen Source | L-Glutamate, Ammonium Sulfate | L-Alanine, Ammonium Chloride | L-Asparagine |

| Primary Carbon Source | Glycerol, Glucose (supplemented) | Glycerol | Glycerol |

| Salts | Rich mixture of phosphates, citrates, and sulfates | Phosphates, citrates, sulfates | Phosphates, citrates, sulfates |

| Detergent (to prevent clumping) | Tween 80 | Tween 80 | Tween 80 |

| Supplements | OADC (Oleic acid, Albumin, Dextrose, Catalase) | Casitone | Ferric Ammonium Citrate, Zinc Sulfate |

Experimental Protocols

Accurate and reproducible assessment of antitubercular activity is fundamental to drug discovery. The following are detailed methodologies for key experiments cited in the evaluation of compounds like this compound.

Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mtb.

Principle: The assay is based on the ability of metabolically active Mtb to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. Inhibition of growth is detected by the absence of this color change.

Protocol:

-

Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Test compounds are serially diluted in a 96-well microplate. A common starting concentration for novel compounds is 100 µM.

-

Inoculation: The diluted Mtb suspension is added to each well containing the test compound.

-

Incubation: The plates are sealed and incubated at 37°C for 7 days.

-

Development: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well. The plates are re-incubated for 16-24 hours.

-

Reading: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid method for determining the viability of Mtb and can be adapted for drug susceptibility testing.

Principle: This assay utilizes a mycobacteriophage engineered to contain a luciferase gene. When the phage infects a viable Mtb cell, it injects its DNA, leading to the expression of luciferase. The addition of the substrate luciferin results in light production, which is proportional to the number of viable bacteria.

Protocol:

-

Bacterial Suspension: A suspension of M. tuberculosis is prepared in Middlebrook 7H9 broth.

-

Drug Exposure: The bacterial suspension is incubated with various concentrations of the test compound for a predetermined period (e.g., 48-72 hours).

-

Phage Infection: The luciferase reporter phage is added to the drug-treated Mtb cultures and incubated for a few hours to allow for infection and luciferase expression.

-

Luminometry: D-luciferin is added to the wells, and the light output (Relative Light Units, RLU) is measured using a luminometer.

-

Interpretation: A significant reduction in RLU in drug-treated samples compared to the untreated control indicates bactericidal or bacteriostatic activity.

Visualization of Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Potential Mechanisms of Action of 2-Aminothiazole Derivatives

dot

References

- 1. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding Metabolic Regulation Between Host and Pathogens: New Opportunities for the Development of Improved Therapeutic Strategies Against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Versatility of Mycobacterium tuberculosis during Infection and Dormancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of Mycobacterium tuberculosis KasA show mode of action within cell wall biosynthesis and its inhibition by thiolactomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dissolving "Antitubercular agent-33" for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antitubercular agent-33" is a promising 2-aminothiazole derivative demonstrating potent in vitro activity against Mycobacterium tuberculosis.[1][2] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in various in vitro assays, including Minimum Inhibitory Concentration (MIC) determination, cytotoxicity assays, and mechanism of action studies. This document provides detailed application notes and a standardized protocol for the dissolution of "this compound" to ensure its stability and bioavailability in experimental settings.

Compound Information

| Parameter | Value |

| Compound Name | This compound |

| Chemical Class | 2-aminothiazole derivative |

| CAS Number | 476317-29-0 |

| Molecular Formula | C15H10N4O3S |

| Molecular Weight | 326.33 g/mol [3] |

| Storage (Lyophilized Powder) | Store at -20°C or -80°C, protected from light. |

| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1] |

Solubility and Solvent Selection

The solubility of "this compound" in aqueous solutions is expected to be low. Therefore, an organic solvent is typically required to prepare a high-concentration stock solution, which can then be further diluted in aqueous-based culture media for in vitro assays.

Recommended Solvents:

-

Dimethyl Sulfoxide (DMSO): DMSO is a versatile aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. It is the recommended primary solvent for preparing a high-concentration stock solution of "this compound".

-

Ethanol: While potentially a suitable solvent, its volatility and potential for cytotoxicity at higher concentrations in cell-based assays make it a secondary choice compared to DMSO.

Important Considerations:

-

Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the in vitro assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects.

-

Solubility Testing: It is highly recommended to perform a small-scale solubility test to determine the maximum achievable concentration of "this compound" in the chosen solvent before preparing a large-volume stock solution.

Experimental Protocol: Preparation of "this compound" Stock Solution

This protocol describes the preparation of a 10 mM stock solution of "this compound" in DMSO.

Materials:

-

"this compound" (lyophilized powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Equilibrate Reagents: Allow the vial of "this compound" and the DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Calculate Required Mass: Calculate the mass of "this compound" required to prepare the desired volume of a 10 mM stock solution using the following formula:

Mass (mg) = Desired Volume (mL) x 10 mM x 326.33 ( g/mol ) / 1000

Example: For 1 mL of a 10 mM stock solution, you would need 3.26 mg of "this compound".

-

Weigh Compound: Carefully weigh the calculated amount of "this compound" powder in a sterile microcentrifuge tube.

-

Add Solvent: Add the appropriate volume of DMSO to the microcentrifuge tube containing the compound.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If necessary, gently warm the solution in a water bath (not exceeding 37°C) or sonicate for short intervals to aid dissolution.

-

-

Sterilization (Optional): If required for the specific in vitro assay, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1]

-

Workflow for Dissolving this compound

Caption: Workflow for the preparation of "this compound" stock solution.

Signaling Pathway Context (Hypothetical)

While the precise molecular target of "this compound" may still be under investigation, many antitubercular agents interfere with critical bacterial processes. The diagram below illustrates a generalized signaling pathway that could be inhibited by such an agent, leading to bacterial cell death.

Caption: Hypothetical inhibitory action of an antitubercular agent on a key bacterial pathway.

References

"Antitubercular agent-33" dosage for macrophage infection models

Application Notes and Protocols: Antitubercular Agent-33

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel synthetic compound belonging to the imidazopyridine class, currently under investigation for its potent activity against Mycobacterium tuberculosis (Mtb). This document provides detailed protocols for evaluating the efficacy and cytotoxicity of this compound in in vitro macrophage infection models. The primary proposed mechanism of action involves the inhibition of Mtb's mycolic acid synthesis, a critical component of the bacterial cell wall, and modulation of the host macrophage's innate immune response, specifically targeting the TLR2-NF-κB signaling axis.

Quantitative Data Summary

The following tables summarize the cytotoxic and efficacy data for this compound in relevant macrophage cell lines and against M. tuberculosis H37Rv.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (h) | CC₅₀ (µM) |

|---|---|---|---|

| RAW 264.7 (Murine Macrophage) | MTT | 48 | 152.4 |

| THP-1 (Human Monocyte-derived) | LDH | 48 | 189.7 |

| Bone Marrow-Derived Macrophages | MTT | 72 | 125.8 |

CC₅₀ (50% cytotoxic concentration) is the concentration of the agent that causes a 50% reduction in cell viability.

Table 2: Efficacy of this compound against M. tuberculosis H37Rv

| Assay Condition | Metric | Value (µM) |

|---|---|---|

| Broth Microdilution (Axenic culture) | MIC₉₀ | 0.8 |

| Intracellular (THP-1 Macrophages) | IC₅₀ | 2.5 |

| Intracellular (RAW 264.7 Macrophages) | IC₅₀ | 2.1 |

MIC₉₀ (Minimum Inhibitory Concentration 90%) is the concentration required to inhibit 90% of bacterial growth in broth. IC₅₀ (50% inhibitory concentration) is the concentration required to inhibit 50% of bacterial growth inside infected macrophages.

Experimental Protocols

Protocol 1: Macrophage Cytotoxicity Assay (MTT-based)

This protocol determines the concentration range at which this compound is toxic to macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

PBS (Phosphate-Buffered Saline)

-

Multichannel pipette and plate reader

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.5 µM to 200 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the CC₅₀ value using non-linear regression.

Protocol 2: Intracellular Antitubercular Activity Assay

This protocol assesses the ability of this compound to inhibit the growth of Mtb within macrophages.

Materials:

-

Differentiated THP-1 cells (or other suitable macrophages)

-

M. tuberculosis H37Rv culture

-

Complete culture medium without antibiotics

-

This compound

-

24-well cell culture plates

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

7H11 agar plates supplemented with OADC

-

Sterile water

Procedure:

-

Macrophage Seeding: Seed 2 x 10⁵ macrophages per well in a 24-well plate and allow them to adhere overnight.

-

Bacterial Preparation: Prepare a single-cell suspension of M. tuberculosis H37Rv in culture medium. Adjust the bacterial concentration to achieve a multiplicity of infection (MOI) of 1:1 (1 bacterium per 1 macrophage).

-

Infection: Remove the medium from the macrophages and add the bacterial suspension. Incubate for 4 hours at 37°C to allow for phagocytosis.

-

Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove non-phagocytosed bacteria. Add fresh medium containing a low concentration of amikacin (e.g., 50 µg/mL) and incubate for 1 hour to kill any remaining extracellular bacteria.

-

Compound Treatment: Wash the cells again and add fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 20 µM). Include a "no drug" control. This is your "Time 0" point.

-

Time 0 Lysis: For the Time 0 data point, lyse the cells in one set of wells with 500 µL of lysis buffer.

-

Incubation: Incubate the remaining plates for 72 hours at 37°C, 5% CO₂.

-

Post-Incubation Lysis: After 72 hours, lyse the treated and untreated wells.

-

CFU Enumeration: Prepare serial dilutions of the lysates from both Time 0 and 72-hour time points in sterile water. Plate 100 µL of each dilution onto 7H11 agar plates.

-

Colony Counting: Incubate the plates at 37°C for 3-4 weeks. Count the number of colony-forming units (CFU) on each plate.

-

Data Analysis: Calculate the percent inhibition of Mtb growth for each concentration of this compound compared to the growth in the "no drug" control wells (after accounting for the initial inoculum at Time 0). Determine the IC₅₀ from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Caption: Workflow for intracellular Mtb growth inhibition assay.

Proposed Signaling Pathway Modulation

Caption: Agent-33's proposed inhibition of the TLR2-MyD88-NF-κB axis.

Application Note and Protocol: Stability and Storage of Antitubercular Agent-33

Introduction

This document provides a comprehensive overview of the stability profile and recommended storage conditions for the novel investigational compound, Antitubercular Agent-33. As a critical component of preclinical and early-phase drug development, understanding the chemical stability of a new molecular entity is paramount for ensuring data integrity, safety, and the development of a viable drug product. The following sections detail the outcomes of forced degradation studies, long-term stability trials, and provide standardized protocols for handling and analysis. This information is intended to guide researchers, chemists, and formulation scientists in maintaining the quality and reliability of this compound throughout the research and development lifecycle.

Physicochemical Properties

This compound is a synthetic small molecule with the following general characteristics:

| Property | Description |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₂₀H₁₈N₄O₃S |

| Molecular Weight | 402.45 g/mol |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol; insoluble in water. |

| Melting Point | 188 - 192 °C |

Stability Profile

Comprehensive stability studies were conducted to elucidate the degradation pathways and define optimal storage conditions for this compound.

Forced Degradation Studies

Forced degradation studies were performed to identify the intrinsic stability of the molecule and potential degradation products. Samples of this compound were subjected to various stress conditions as outlined by ICH Q1A(R2) guidelines. The results are summarized below.

| Stress Condition | Duration | Assay (%) of Initial | Total Impurities (%) | Major Degradant | Observations |

| Acid Hydrolysis (0.1 N HCl) | 24 hours | 85.2 | 14.8 | ATA-33-HYD-01 | Significant degradation observed. |

| Base Hydrolysis (0.1 N NaOH) | 8 hours | 78.5 | 21.5 | ATA-33-HYD-02 | Rapid degradation with color change to yellow. |

| Oxidative (3% H₂O₂) | 24 hours | 92.1 | 7.9 | ATA-33-OXI-01 | Moderate degradation. |

| Thermal (80°C, solid state) | 7 days | 99.5 | 0.5 | - | Highly stable in solid form under heat. |

| Photolytic (ICH Q1B, solid state) | 7 days | 96.8 | 3.2 | ATA-33-PHO-01 | Moderate sensitivity to light. |

| Photolytic (ICH Q1B, in solution) | 24 hours | 89.4 | 10.6 | ATA-33-PHO-01 | Significant degradation in solution. |

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies were conducted on the solid form of this compound, packaged in amber glass vials.

Table 1: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

| Time Point | Assay (%) | Total Impurities (%) | Appearance |

| Initial | 99.8 | 0.2 | White crystalline powder |

| 1 Month | 99.7 | 0.3 | Conforms |

| 3 Months | 99.5 | 0.5 | Conforms |

| 6 Months | 99.2 | 0.8 | Conforms |

Table 2: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

| Time Point | Assay (%) | Total Impurities (%) | Appearance |

| Initial | 99.8 | 0.2 | White crystalline powder |

| 3 Months | 99.8 | 0.2 | Conforms |

| 6 Months | 99.7 | 0.3 | Conforms |

| 12 Months | 99.7 | 0.3 | Conforms |

| 24 Months | 99.6 | 0.4 | Conforms |

Recommended Storage and Handling

Storage Conditions:

-

Long-Term Storage: Store the solid material at 2-8°C .

-

Protection: Keep in a tightly sealed container, protected from light. An amber glass vial is recommended.

-

Inert Atmosphere: For maximum stability over extended periods (>2 years), storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Handling:

-

Weighing and Aliquoting: Perform in a controlled environment with low humidity. Minimize exposure to ambient light.

-

Solution Preparation: Prepare solutions fresh for each experiment. Due to susceptibility to hydrolysis and photolysis, solutions should not be stored. If short-term storage is unavoidable, keep solutions at 2-8°C in the dark for no longer than 24 hours.

-

Solvent: Use anhydrous, high-purity solvents (e.g., DMSO) for preparing stock solutions.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol describes the reversed-phase HPLC method for determining the purity of this compound and quantifying its degradants.

Instrumentation:

-

HPLC system with UV/Vis or DAD detector

-

C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (ACS grade)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |

Procedure:

-

Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound reference standard in DMSO. Dilute with Sample Diluent to a final concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare a 1.0 mg/mL stock solution of the this compound sample in DMSO. Dilute with Sample Diluent to a final concentration of 0.1 mg/mL.

-

Injection: Inject the standard and sample solutions onto the HPLC system.

-

Analysis: Identify the peak for this compound based on the retention time of the reference standard. Calculate the area percent of the main peak and any impurity peaks.

Protocol 2: Forced Degradation Study

This protocol details the procedure for subjecting this compound to stress conditions.

Materials:

-

This compound

-

0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

-

HPLC system and reagents (from Protocol 1)

-

Photostability chamber, temperature-controlled oven

Procedure:

-

Sample Preparation: Prepare separate 1.0 mg/mL solutions of this compound in the following stress media:

-

Acidic: 0.1 N HCl

-

Basic: 0.1 N NaOH

-

Oxidative: 3% H₂O₂

-

Neutral: Water (for control)

-

-

Stress Conditions:

-

Hydrolysis: Incubate the acidic, basic, and neutral solutions at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples before analysis.

-

Oxidation: Incubate the oxidative solution at room temperature. Collect samples at appropriate time points.

-

Thermal (Solid): Place solid powder in a vial and store in an 80°C oven. Test at 1 and 7 days.

-

Photolytic (Solid & Solution): Expose solid powder and a 0.1 mg/mL solution (in quartz cuvette) to light in a photostability chamber (ICH Q1B option 2). Use a dark control wrapped in foil.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1.

-

Data Evaluation: Determine the percentage of degradation and identify major degradation products by their relative retention times.

Visualizations

Caption: Workflow for stability assessment of this compound.

Caption: Hypothetical degradation pathways for this compound.

Application Notes and Protocols: Evaluation of Antitubercular Agent-33 in Combination with First-Line TB Drugs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific mechanism of action of "Antitubercular agent-33" and its quantitative synergistic interactions with first-line anti-tuberculosis drugs is not publicly available. The following application note presents a hypothetical, yet scientifically plausible, scenario to serve as a template for the evaluation of novel anti-tubercular compounds in combination therapy. The experimental protocols provided are based on established methodologies in tuberculosis research.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The standard treatment regimen involves a combination of first-line drugs: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB).[1][2] However, the long duration of therapy and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitate the development of new, more effective treatment strategies.[3][4]

Combination therapy is the cornerstone of TB treatment, aiming to enhance efficacy, prevent the emergence of resistance, and shorten treatment duration.[5][6] "this compound" is a novel 2-aminothiazole derivative demonstrating potent in vitro activity against Mtb, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.78 µM to 3.1 µM.[7] This document provides detailed protocols for evaluating the synergistic potential of this compound when used in combination with first-line anti-TB drugs.

Hypothetical Mechanism of Action: For the purpose of this guide, we hypothesize that this compound inhibits the enzyme decaprenyl-phosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). DprE1 is a crucial enzyme in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. This mechanism is distinct from that of the first-line agents, providing a strong rationale for exploring synergistic interactions.

Data Presentation: In Vitro Synergy

The following tables summarize hypothetical quantitative data for the in vitro activity of this compound alone and in combination with first-line TB drugs against M. tuberculosis H37Rv.

Table 1: Minimum Inhibitory Concentrations (MIC) of Individual Agents

| Compound | Target/Mechanism of Action | MIC (µg/mL) | MIC (µM) |

| This compound | DprE1 (Cell Wall Synthesis) - Hypothesized | 0.5 | 1.5 |

| Isoniazid (INH) | Mycolic Acid Synthesis (InhA)[1][8] | 0.05 | 0.36 |

| Rifampicin (RIF) | RNA Polymerase (rpoB)[1][8] | 0.1 | 0.12 |

| Pyrazinamide (PZA) | Trans-translation, Membrane Energetics (pncA)[1][8] | 25 | 203 |

| Ethambutol (EMB) | Arabinogalactan Synthesis (embB)[2][9] | 2.5 | 12.2 |

Table 2: Synergistic Activity of this compound with First-Line Drugs (Checkerboard Assay)

The Fractional Inhibitory Concentration Index (FICI) is used to define the nature of the interaction.

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

| Drug Combination | FICI Value | Interpretation |

| Agent-33 + INH | 0.75 | Additive |

| Agent-33 + RIF | 0.375 | Synergy |

| Agent-33 + PZA | 1.25 | Indifference |

| Agent-33 + EMB | 0.50 | Synergy |

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol details the methodology to assess the in vitro interaction between this compound and first-line TB drugs using a two-drug checkerboard microdilution method.[10][11][12]

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

This compound and first-line drugs (INH, RIF, PZA, EMB)

-

Sterile 96-well microtiter plates

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Multichannel pipette

Procedure:

-

Drug Preparation: Prepare stock solutions of all drugs in DMSO. Create serial two-fold dilutions of each drug in 7H9 broth.

-

Plate Setup:

-

Dispense 50 µL of 7H9 broth into each well of a 96-well plate.

-

Along the x-axis (columns 2-11), add 50 µL of serial dilutions of Drug A (e.g., this compound), creating a concentration gradient from left to right.

-

Along the y-axis (rows B-G), add 50 µL of serial dilutions of Drug B (e.g., Rifampicin), creating a concentration gradient from top to bottom.

-

This creates a matrix of drug combinations. Wells in column 12 (no Drug A) and row H (no Drug B) will serve as single-drug controls. Well A1 will be the drug-free growth control.

-

-

Bacterial Inoculum: Culture M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Adjust the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well. The final volume in each well will be 200 µL.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Readout: Add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability.

-

Data Analysis:

-

The MIC of each drug alone and in combination is determined as the lowest concentration that prevents the color change.

-

Calculate the FICI using the formula: FICI = FIC of Drug A + FIC of Drug B where FIC = (MIC of drug in combination) / (MIC of drug alone)

-

Interpret the FICI value as described in Table 2.

-

Protocol 2: Time-Kill Curve Assay

This protocol is used to assess the bactericidal dynamics of a synergistic drug combination (e.g., this compound + Rifampicin) over time.[13][14][15]

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth with supplements

-

Middlebrook 7H11 agar plates with OADC supplement

-

Selected drugs at concentrations relative to their MICs (e.g., 0.5x, 1x, 2x MIC)

-

Sterile culture tubes and plating supplies

Procedure:

-

Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv and dilute it to a starting concentration of ~10⁶ CFU/mL in 20 mL of 7H9 broth in multiple culture tubes.

-

Drug Exposure: Add drugs to the tubes to achieve the desired concentrations. Include the following controls:

-

Growth control (no drug)

-

This compound alone (at 1x MIC)

-

Rifampicin alone (at 1x MIC)

-

Combination of Agent-33 and Rifampicin (e.g., 0.5x MIC of each)

-

-

Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each tube.

-

Viability Counting: Prepare serial 10-fold dilutions of each aliquot in sterile saline with 0.05% Tween 80. Plate 100 µL of appropriate dilutions onto 7H11 agar plates.

-

CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks. Count the number of colonies to determine the CFU/mL for each time point and condition.

-

Data Analysis:

-

Plot log₁₀ CFU/mL versus time (in days) for each condition.

-

A bactericidal effect is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

-

Synergy is demonstrated if the combination results in a ≥ 2-log₁₀ decrease in CFU/mL compared to the most active single agent.

-

Visualization of Pathways and Workflows

Mycobacterial Cell Wall Synthesis Inhibition

The following diagram illustrates the hypothetical mechanism of this compound and the known mechanisms of first-line drugs targeting the mycobacterial cell.

Caption: Drug targets in M. tuberculosis.

Experimental Workflow for Combination Drug Evaluation

This diagram outlines the logical flow for evaluating a novel compound in combination with existing drugs.

Caption: Workflow for combination anti-TB drug evaluation.

References

- 1. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Essential first-line antituberculosis drugs - Treatment of Tuberculosis: Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Drugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]

- 14. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro time-kill curves study of three antituberculous combinations against Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing "Antitubercular agent-33" against Drug-Resistant Mycobacterium tuberculosis (Mtb) Strains

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of "Antitubercular agent-33" against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The protocols outlined below cover essential in vitro assays to determine the agent's potency, selectivity, and efficacy in a biologically relevant intracellular model.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the development of novel therapeutics with new mechanisms of action.[1][2] "this compound" is a novel compound identified as a potential candidate for treating drug-resistant tuberculosis. This document details the standardized protocols for its initial in vitro characterization.

Data Presentation

Table 1: In Vitro Activity of this compound against Drug-Resistant Mtb Strains